molecular formula C21H27N3O4S B4615039 1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4615039
M. Wt: 417.5 g/mol
InChI Key: MISVUSFOWOGVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is an organic compound belonging to the class of phenylpiperazines It is characterized by the presence of a piperazine ring substituted with a tert-butylbenzyl group and a nitrophenylsulfonyl group

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-tert-butylbenzyl chloride with piperazine to form 1-(4-tert-butylbenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Alcohols or ketones derived from the oxidation of the tert-butyl group.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with various biological targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(TERT-BUTYL)BENZYL]-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is unique due to the combination of the tert-butylbenzyl and nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-21(2,3)18-9-7-17(8-10-18)16-22-11-13-23(14-12-22)29(27,28)20-6-4-5-19(15-20)24(25)26/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVUSFOWOGVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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